Evidence Dimension 1: Regiochemical Specificity – 3-ylmethyl vs. 3-yl vs. 4-ylmethyl Substitution Patterns
The target compound, with its 3-ylmethyl spacer between the piperidine ring and the N-isopropyl-acetamide group, differs from the direct 3-yl analog by an additional methylene unit, increasing molecular weight by 14 Da and altering conformational flexibility. Commercial suppliers list the 3-yl analog (CAS 1353975-60-6) with molecular weight 260.76 g/mol, compared to 274.79 g/mol for the 3-ylmethyl target compound . The 4-ylmethyl regioisomer (CAS not provided, but listed as N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide) shifts the substitution position on the piperidine ring, which changes the spatial orientation of the acetamide side chain relative to the chloroacetyl electrophile . In the Zalicus Pharmaceuticals patent family on N-piperidinyl acetamide derivatives as calcium channel blockers, substitution position is a key determinant of T-type calcium channel activity [1].
| Evidence Dimension | Molecular weight and regiochemical substitution pattern |
|---|---|
| Target Compound Data | 274.79 g/mol; 3-ylmethyl substitution; molecular formula C₁₃H₂₃ClN₂O₂ |
| Comparator Or Baseline | N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS 1353975-60-6): 260.76 g/mol, molecular formula C₁₂H₂₁ClN₂O₂; N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide: 274.79 g/mol, 4-ylmethyl substitution |
| Quantified Difference | ΔMW = +14.03 g/mol vs. 3-yl analog; identical MW but different spatial orientation vs. 4-ylmethyl regioisomer |
| Conditions | Computed molecular properties from PubChem and vendor datasheets; patent context from Zalicus N-piperidinyl acetamide calcium channel blocker series |
Why This Matters
Regiochemical differences can alter SAR in receptor binding and enzyme inhibition assays; procurement of the wrong regioisomer invalidates structure-activity data for the intended target series.
- [1] Zalicus Pharmaceuticals Ltd. (2016). N-Piperidinyl Acetamide Derivatives as Calcium Channel Blockers. US Patent Application US2016/0175315 A1. View Source
